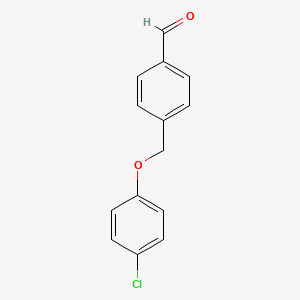
4-((4-Chlorophenoxy)methyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Chlorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H11ClO2 and a molecular weight of 246.69 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a 4-chlorophenoxy methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of 4-((4-Chlorophenoxy)methyl)benzaldehyde typically involves the reaction of 4-chlorophenol with benzyl chloride in the presence of a base, followed by oxidation of the resulting intermediate . The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Toluene or dimethylformamide (DMF)
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-((4-Chlorophenoxy)methyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Toluene, DMF, ethanol
Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes .
Aplicaciones Científicas De Investigación
4-((4-Chlorophenoxy)methyl)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism by which 4-((4-Chlorophenoxy)methyl)benzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The aldehyde group plays a crucial role in these interactions, facilitating the formation of covalent bonds with nucleophilic residues in proteins .
Comparación Con Compuestos Similares
4-((4-Chlorophenoxy)methyl)benzaldehyde can be compared with other similar compounds, such as:
4-(4-Chlorophenoxy)benzaldehyde: Similar structure but lacks the methyl group, leading to different reactivity and applications.
4-(4-Bromophenoxy)benzaldehyde: Contains a bromine atom instead of chlorine, resulting in altered chemical properties and reactivity.
4-(2,4-Dichlorophenoxy)benzaldehyde: Contains two chlorine atoms, which can influence its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting chemical properties and applications.
Propiedades
Fórmula molecular |
C14H11ClO2 |
|---|---|
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
4-[(4-chlorophenoxy)methyl]benzaldehyde |
InChI |
InChI=1S/C14H11ClO2/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-9H,10H2 |
Clave InChI |
BBZKMBQWMKYPPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)
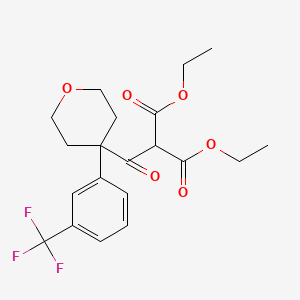
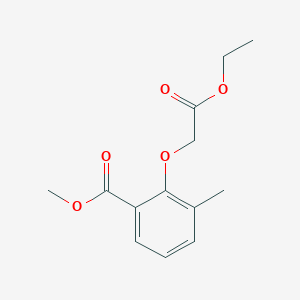


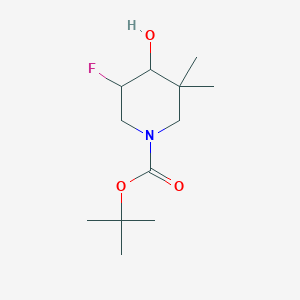

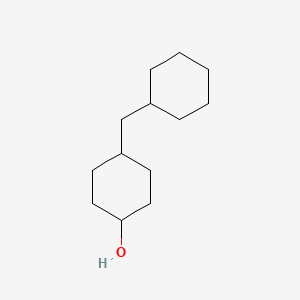
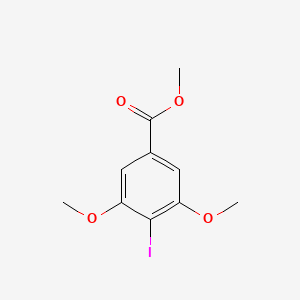
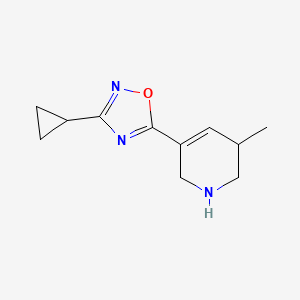
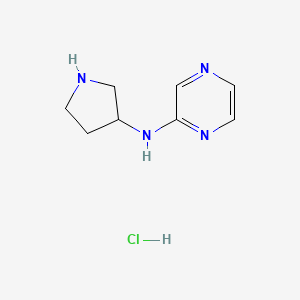
![6-Phenoxybenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13981750.png)


